![molecular formula C16H12ClN3O4 B14135192 2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 89010-50-4](/img/structure/B14135192.png)
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves the diazotization of an aromatic amine followed by coupling with a β-diketone. The reaction conditions often require a low-temperature environment to maintain the stability of the diazonium salt. For instance, dry sodium nitrite is slowly added to concentrated sulfuric acid at temperatures below 10°C to form the diazonium salt . This intermediate is then coupled with 1-phenylbutane-1,3-dione under controlled conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.
化学反应分析
Types of Reactions
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the azo group (N=N) to amines (NH2).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction typically produces amines.
科学研究应用
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain or marker due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of 2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione involves its interaction with biological molecules. The compound can penetrate cell membranes and interact with intracellular targets, leading to various biological effects. For instance, it may generate reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components . Additionally, the compound’s ability to bind to specific proteins or enzymes can disrupt normal cellular functions and lead to cell death.
相似化合物的比较
Similar Compounds
4-[(E)-(4-Nitrophenyl)diazenyl]phenol: Another azo compound with similar structural features but different substituents on the aromatic rings.
Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: A novel azo dye with unique optical properties.
1,3,4-Thiadiazole derivatives: Compounds containing both diazenyl and imino groups, known for their optical and thermal properties.
Uniqueness
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its vibrant color, stability, and potential biological activities make it a valuable compound for various applications.
属性
CAS 编号 |
89010-50-4 |
|---|---|
分子式 |
C16H12ClN3O4 |
分子量 |
345.73 g/mol |
IUPAC 名称 |
2-[(2-chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H12ClN3O4/c1-10(21)15(16(22)11-5-3-2-4-6-11)19-18-14-8-7-12(20(23)24)9-13(14)17/h2-9,15H,1H3 |
InChI 键 |
AMWWNPJSZDJOQY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


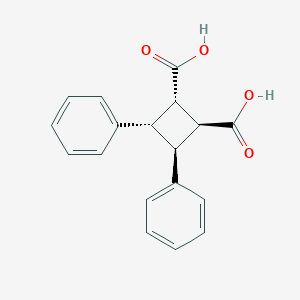
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
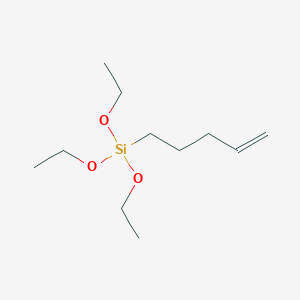
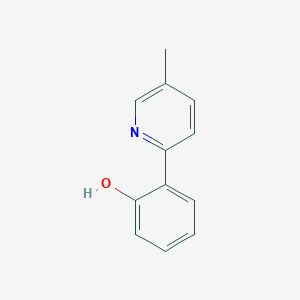
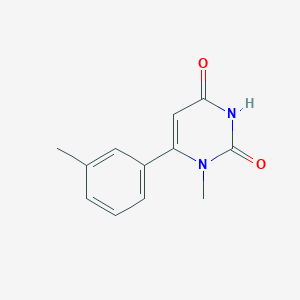
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
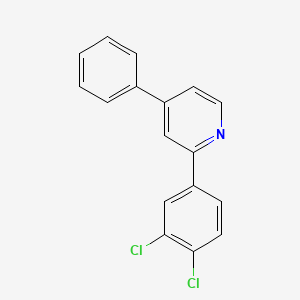
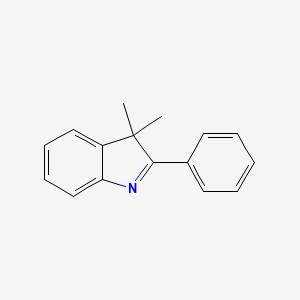
methanone](/img/structure/B14135148.png)
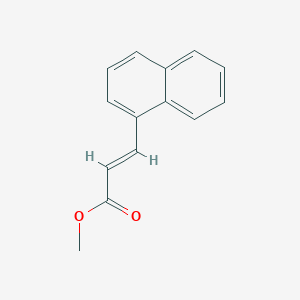
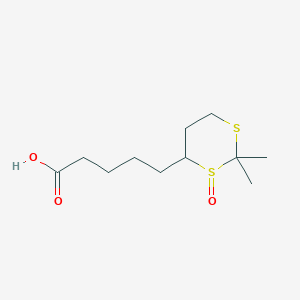
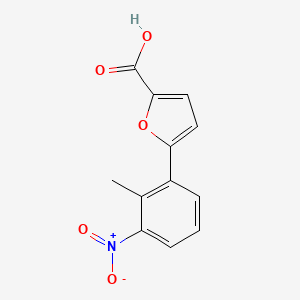

![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)
